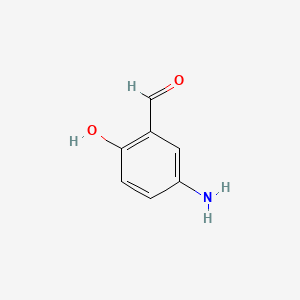

5-Aminosalicylaldehyde

CAS No.: 58186-71-3

Cat. No.: VC1834004

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58186-71-3 |

|---|---|

| Molecular Formula | C7H7NO2 |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 5-amino-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2 |

| Standard InChI Key | BHLZAJPXLXRFAO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N)C=O)O |

| Canonical SMILES | C1=CC(=C(C=C1N)C=O)O |

Introduction

Chemical Structure and Classification

Molecular Identity and Nomenclature

5-Aminosalicylaldehyde is classified as a substituted benzaldehyde with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is registered under the Chemical Abstracts Service (CAS) number 58186-71-3, which serves as its unique identifier in chemical databases . In chemical nomenclature, this compound may also be referred to as 5-aminosalicylaldehyde or benzaldehyde,5-amino-2-hydroxy- . These synonyms are commonly encountered in scientific literature and chemical catalogs, reflecting the compound's structural characteristics from different perspectives.

The chemical description identifies it as a member of the benzaldehyde class that is specifically derived from salicylaldehyde, in which the hydrogen para to the hydroxy group is substituted by an amino group . This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns in various chemical and biological systems.

Structural Characteristics

The molecular structure of 5-aminosalicylaldehyde features a benzene ring with three functional groups strategically positioned: an amino group (-NH2) at the 5-position, a hydroxyl group (-OH) at the 2-position, and an aldehyde group (-CHO). This arrangement creates a compound with multiple reactive sites and functional groups that can participate in various chemical transformations. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (aldehyde) groups on the aromatic ring creates an interesting electronic distribution that influences its chemical behavior.

The proximity of the hydroxyl group to the aldehyde function enables intramolecular hydrogen bonding, which affects the compound's physical properties and reactivity . This structural feature is particularly important for its role as an intermediate in the synthesis of more complex organic molecules, especially in the formation of Schiff bases and other condensation products.

Physical and Chemical Properties

Physical Properties

5-Aminosalicylaldehyde exhibits distinct physical properties that influence its handling, storage, and applications in laboratory and industrial settings. The compound has a melting point of approximately 286°C, indicating its stability at room temperature and its solid state under normal conditions . Its predicted density is around 1.347±0.06 g/cm³, which is typical for aromatic compounds with similar molecular weights .

The molecule contains multiple functional groups that contribute to its solubility profile and intermolecular interactions. With two hydrogen bond donor sites and three hydrogen bond acceptor sites, 5-aminosalicylaldehyde can form hydrogen bonds with solvents and other molecules, affecting its solubility in different media . Its topological polar surface area of 63.3 Ų reflects the combined contributions of the amino, hydroxyl, and aldehyde groups to the molecule's polarity .

Chemical Reactivity

The chemical reactivity of 5-aminosalicylaldehyde is primarily determined by its functional groups. The aldehyde group is particularly reactive toward nucleophiles, making the compound valuable in condensation reactions, especially in the formation of Schiff bases with primary amines. These reactions are exploited in the synthesis of various organic compounds, including those with potential biological activities.

The amino group at the 5-position serves as a nucleophilic center that can participate in various reactions, including acylation, alkylation, and diazotization. This reactivity profile makes 5-aminosalicylaldehyde a versatile building block in organic synthesis. Additionally, the hydroxyl group at the 2-position can undergo esterification or etherification reactions, further expanding the compound's synthetic utility.

The combination of these functional groups also influences the compound's stability and handling requirements. 5-Aminosalicylaldehyde, like many aromatic aldehydes with amino groups, may be sensitive to oxidation and may require storage under inert conditions to prevent degradation.

Synthesis Methods

Conventional Synthetic Routes

Multiple synthetic pathways can be employed to produce 5-aminosalicylaldehyde, with the choice of method typically depending on the available starting materials, required scale, and specific application. One common approach involves the reduction of 5-nitrosalicylaldehyde, which can be synthesized from salicylaldehyde through nitration. The reduction of the nitro group to an amino group can be accomplished using various reducing agents, including catalytic hydrogenation with palladium on carbon and hydrogen gas, similar to the methodology described for related compounds in the search results .

Another synthetic route mentioned in the literature involves the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone, which offers an alternative pathway to obtain the desired compound. This method highlights the versatility of synthetic organic chemistry in accessing functionalized aromatic aldehydes through different intermediate structures.

Modern Synthetic Approaches

Contemporary synthetic approaches focus on improving yields, enhancing selectivity, and developing more environmentally friendly methods for producing 5-aminosalicylaldehyde. These may include microwave-assisted reactions, flow chemistry processes, and the use of biocatalysts to achieve more efficient transformations.

Drawing parallels from the synthesis of related compounds described in the search results, we can infer that the preparation of 5-aminosalicylaldehyde might involve careful control of reaction conditions to maintain the integrity of the aldehyde group while introducing or modifying other functional groups . The synthesis described for 5-ASA-ALA provides insight into how the related 5-amino-2-hydroxy structure can be manipulated in multi-step synthetic sequences, highlighting the importance of protecting groups and selective transformations in accessing such functionalized aromatics .

Applications in Research and Industry

Role in Organic Synthesis

5-Aminosalicylaldehyde serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in pharmaceuticals, dyes, and materials science. Its ability to participate in condensation reactions, especially with primary amines to form Schiff bases, makes it an important building block in the synthesis of various heterocyclic compounds and coordination complexes.

The compound's bifunctional nature, featuring both nucleophilic (amino group) and electrophilic (aldehyde group) centers, enables it to participate in diverse chemical transformations, including cyclization reactions to form nitrogen-containing heterocycles. These structures are prevalent in many bioactive compounds, highlighting the indirect contribution of 5-aminosalicylaldehyde to pharmaceutical development.

In dye chemistry, the compound serves as a precursor for the synthesis of azo dyes and other colorants, where its amino group can be diazotized and coupled with various aromatic compounds to produce colored products with applications in textiles, printing, and analytical chemistry.

Biological Applications

In biological contexts, 5-aminosalicylaldehyde functions as a precursor for the synthesis of various biologically active molecules. It interacts with enzymes involved in the biosynthesis of tetrapyrrole compounds such as heme and chlorophyll, potentially influencing cellular metabolism and signaling pathways. This interaction highlights the compound's relevance to fundamental biochemical processes.

The structural similarity of 5-aminosalicylaldehyde to 5-aminosalicylic acid (5-ASA), a known anti-inflammatory drug used in the treatment of inflammatory bowel diseases, suggests potential biological activities that could be exploited in drug discovery and development . The search results indicate that derivatives of related structures have been investigated for their therapeutic potential, suggesting similar possibilities for 5-aminosalicylaldehyde and its derivatives.

Biochemical Interactions

Enzymatic Interactions

5-Aminosalicylaldehyde interacts with various enzymes in biological systems, potentially influencing their structure and function. According to the search results, the compound interacts with enzymes such as glutamyl-tRNA synthetase and glutamyl-tRNA reductase, which are involved in critical biosynthetic pathways. These interactions may have implications for cellular metabolism and could potentially be exploited in the development of enzyme inhibitors or modulators.

The presence of multiple functional groups in 5-aminosalicylaldehyde enables it to form various types of interactions with enzymes, including hydrogen bonding, π-stacking, and covalent bonding, depending on the specific enzyme and the conditions of the interaction. These interactions can be either reversible or irreversible, potentially leading to different biological outcomes.

Cellular Effects and Mechanisms

At the cellular level, 5-aminosalicylaldehyde and its derivatives may exert various effects, including modulation of oxidative stress responses, inflammation, and cell proliferation. The compound's ability to generate reactive oxygen species upon light activation, as mentioned in the search results, suggests potential applications in photodynamic therapy and related areas.

Additionally, the structural similarity to 5-aminosalicylic acid, which is known to influence inflammatory pathways, suggests that 5-aminosalicylaldehyde might also affect similar cellular mechanisms, although this would require specific investigation to confirm. The search results indicate that derivatives of related structures have been studied for their effects on various cellular processes, providing a foundation for further research on 5-aminosalicylaldehyde's cellular effects.

Research Developments and Future Directions

Current Research Trends

Current research on 5-aminosalicylaldehyde focuses on expanding its applications in organic synthesis, exploring its potential biological activities, and developing more efficient methods for its preparation. The compound's versatility as a synthetic intermediate continues to drive interest in its chemistry, particularly in the context of preparing novel heterocyclic compounds and coordination complexes with potential applications in materials science and catalysis.

In the biological and medical domains, research is increasingly focusing on understanding the interactions of 5-aminosalicylaldehyde and its derivatives with biological targets, including enzymes, receptors, and cellular components. The search results suggest ongoing investigations into the compound's potential use in photodynamic therapy, which represents a promising direction for future research.

Future Prospects and Challenges

The future development of 5-aminosalicylaldehyde research may involve several directions, including the design and synthesis of novel derivatives with enhanced properties for specific applications, the exploration of new biological activities and therapeutic applications, and the development of more sustainable and efficient synthetic methods.

Challenges in this field include the need for more comprehensive studies on the compound's biological activities and potential toxicity, the development of structure-activity relationships to guide the design of more effective derivatives, and the optimization of synthetic methods to improve yields and reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume